Glyceryl monostearate
Overview
Description
Glyceryl monostearate is a monoglyceride commonly used as an emulsifier in foods. It appears as a white, odorless, and sweet-tasting flaky powder that is hygroscopic. Chemically, it is the glycerol ester of stearic acid. This compound is widely utilized in various industrial applications, particularly within the food, pharmaceutical, and cosmetic sectors .
Mechanism of Action
Target of Action
Glyceryl monostearate, also known as GMS, is primarily targeted at the skin’s surface and in food products . It acts as a lubricant on the skin’s surface, giving the skin a soft and smooth appearance . In food products, it is used as an emulsifier, helping to blend oil and water-based ingredients together .
Mode of Action
GMS interacts with its targets by forming a barrier on the skin’s surface, slowing the loss of water from the skin . It also reduces the surface tension of the substances to be emulsified, helping to form stable and homogeneous mixtures . In food products, it improves the texture and consistency, making them easier to spread .
Biochemical Pathways
GMS is produced industrially by a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol . It occurs naturally in the body as a product of the breakdown of fats by pancreatic lipase . It is present at very low levels in certain seed oils .
Pharmacokinetics
When ingested orally, gms rapidly disperses through our bodies before being metabolised in our kidneys and livers . More research is needed to fully understand the ADME properties of GMS.
Result of Action
The result of GMS’s action is a soft and smooth appearance of the skin due to its lubricating properties . In food products, it adds “body” to the food and is somewhat responsible for giving ice cream and whipped cream their smooth texture . It can also be used as an antistaling agent in bread .
Action Environment
The action of GMS is influenced by environmental factors such as temperature. The proportion of monoester formed is dependent on the proportion of glycerol and reaction temperature range of 86-140°F (60-80°C) . It is also worth noting that GMS is insoluble in water .
Biochemical Analysis
Biochemical Properties
Glyceryl monostearate is known for its ability to stabilize mixtures of oil and water . It is often included in self-emulsifying, acid-stable blends
Cellular Effects
It is known that it is used as a thickening, emulsifying, anticaking, and preservative agent . It is also used as a hydration powder in exercise formulas
Molecular Mechanism
It is known to be produced industrially by a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol
Metabolic Pathways
This compound occurs naturally in the body as a product of the breakdown of fats by pancreatic lipase . It is present at very low levels in certain seed oils
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl monostearate is typically produced through the esterification of glycerol with stearic acid. This reaction can be catalyzed by strong bases or acids. The reaction conditions often involve heating the reactants to facilitate the esterification process .
Industrial Production Methods:
Glycerolysis Reaction: This method involves the reaction between triglycerides (from either vegetable or animal fats) and glycerol.
Direct Esterification: This method involves the direct esterification of glycerol with stearic acid.
Types of Reactions:
Esterification: The primary reaction for the synthesis of this compound is esterification, where glycerol reacts with stearic acid to form the ester bond.
Hydrolysis: this compound can undergo hydrolysis to yield glycerol and stearic acid.
Common Reagents and Conditions:
Reagents: Glycerol, stearic acid, strong acids or bases as catalysts.
Conditions: Elevated temperatures, reflux conditions, and sometimes vacuum pressure to drive the reaction to completion
Major Products:
Esterification: this compound.
Hydrolysis: Glycerol and stearic acid.
Scientific Research Applications
Glyceryl monostearate has a wide range of applications in scientific research:
Food Industry: Used as an emulsifier, thickening agent, and stabilizer in various food products such as baked goods, ice cream, and margarine
Pharmaceuticals: Acts as a solidifier and control release agent in pharmaceutical formulations.
Cosmetics: Used in skin care and hair care products for its moisturizing properties.
Industrial Applications: Employed as a lubricant in plastic manufacturing and as an antistatic and antifogging agent.
Comparison with Similar Compounds
Glyceryl distearate: Another monoglyceride used as an emulsifier and stabilizer.
Glyceryl tristearate: A triglyceride used in similar applications but with different properties due to its higher fatty acid content.
Uniqueness: Glyceryl monostearate is unique due to its balance of hydrophilic and lipophilic properties, making it an effective emulsifier in a wide range of applications. Its ability to form stable emulsions and its hygroscopic nature make it particularly valuable in food and cosmetic formulations .
Properties
IUPAC Name |
2,3-dihydroxypropyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029160 | |
Record name | Glycerol 1-monostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |
Record name | Glyceryl monostearate | |
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Record name | Glyceryl monostearate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |
Record name | Glyceryl monostearate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |
Record name | 1-Monostearin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glyceryl monostearate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2,3-Dihydroxypropyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl monostearate [JAN:NF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl monostearate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11250 | |
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Record name | Tegin | |
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Record name | Glycerol 1-monostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
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Record name | Stearic acid, monoester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |
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Record name | GLYCERYL 1-STEARATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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